molecular formula C21H17F3N2O4 B184816 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide CAS No. 6043-12-5

1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide

Cat. No. B184816
CAS RN: 6043-12-5
M. Wt: 418.4 g/mol
InChI Key: TXBRINCVVPQLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide is a chemical compound that has been synthesized and studied extensively in the field of medicinal chemistry. This compound is known for its potential applications in the treatment of various diseases, including cancer and inflammation.

Mechanism Of Action

The exact mechanism of action of 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.

Biochemical And Physiological Effects

1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. This compound has been shown to be effective in inhibiting the growth and proliferation of cancer cells and reducing inflammation. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires a high level of expertise in organic chemistry.

Future Directions

There are several potential future directions for the study of 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide. One potential direction is the development of new drugs based on this compound that could be used to treat cancer and inflammation. Another potential direction is the further study of the mechanism of action of this compound, which could lead to a better understanding of its therapeutic potential. Additionally, the synthesis method for this compound could be optimized to make it more efficient and cost-effective for use in lab experiments.

Synthesis Methods

The synthesis of 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide involves multiple steps and requires a high level of expertise in organic chemistry. The most commonly used method for synthesizing this compound involves the reaction of 5-bromoisoindoline with 2-(oxolan-2-ylmethyl)acetic acid, followed by the addition of 4-(trifluoromethyl)aniline and the subsequent cyclization of the resulting intermediate.

Scientific Research Applications

1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

6043-12-5

Product Name

1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide

Molecular Formula

C21H17F3N2O4

Molecular Weight

418.4 g/mol

IUPAC Name

1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C21H17F3N2O4/c22-21(23,24)13-4-6-14(7-5-13)25-18(27)12-3-8-16-17(10-12)20(29)26(19(16)28)11-15-2-1-9-30-15/h3-8,10,15H,1-2,9,11H2,(H,25,27)

InChI Key

TXBRINCVVPQLTF-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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